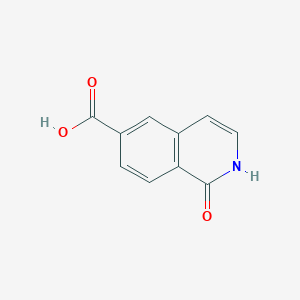

1-Hydroxyisoquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

1-oxo-2H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-8-2-1-7(10(13)14)5-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHOAEQKRSPMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30729010 | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301214-60-7 | |

| Record name | 1,2-Dihydro-1-oxo-6-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1301214-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30729010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hydroxyisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization from Homophthalic Acid Derivatives

One well-documented method involves starting from homophthalic acid derivatives, which are precursors to isoquinoline systems. For example, related compounds such as 2-hydroxyisoquinoline-1,3-dione have been synthesized by:

- Acylation of halogenated indanones with diethyl oxalate.

- Oxidation with alkaline hydrogen peroxide to yield homophthalic acid intermediates.

- Subsequent cyclization to form the hydroxyisoquinoline ring system.

This approach allows selective introduction of hydroxyl and carboxyl groups at desired positions on the isoquinoline ring by careful choice of starting materials and reaction conditions.

Oxidation of Hydroxymethyl Isoquinoline Precursors

Another approach involves the oxidation of hydroxymethyl-substituted isoquinolines to the corresponding carboxylic acids. For example, oxidation of 6-hydroxymethyl-quinoxaline derivatives using oxygen in the presence of a transition metal catalyst (e.g., palladium on carbon) under reflux conditions has been shown to efficiently produce hydroxylated carboxylic acids. Although quinoxaline is a different heterocycle, similar oxidation strategies can be adapted for isoquinoline systems.

Nitrosation and Sulfuric Acid Catalysis

A patent describing the synthesis of 1-hydroxycyclopropanecarboxylic acid outlines a method involving:

- Dissolving the starting compound in aqueous sulfuric acid.

- Catalysis by sodium nitrite and sulfuric acid at low temperatures (0–5 °C) to generate an intermediate.

- Removal of protecting groups to yield the hydroxy acid.

While this patent focuses on cyclopropanecarboxylic acids, the reaction conditions and catalytic system (acid and nitrite) provide a conceptual framework for hydroxy acid synthesis on heterocyclic systems.

Detailed Reaction Conditions and Parameters

The following table summarizes key reaction parameters from the diverse methods relevant to hydroxyisoquinoline carboxylic acid synthesis:

Research Findings and Yield Considerations

- The cyclization route via homophthalic acid intermediates typically yields hydroxyisoquinoline derivatives in moderate to good yields (40–70%), depending on substituent effects and reaction optimization.

- Oxidation of hydroxymethyl groups using Pd/C and oxygen is a mild and environmentally friendly method, providing good selectivity and yields (~60–80%) for carboxylic acid formation.

- Nitrosation under sulfuric acid conditions requires careful temperature control to avoid side reactions and optimize yield, generally achieving yields above 50% for hydroxy acid products.

Summary Table of Preparation Methods for this compound

| Methodology | Starting Material | Key Reagents & Catalysts | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of homophthalic acid | Halogenated indanone derivatives | Diethyl oxalate, alkaline H2O2 | Mild heating, oxidation step | 40–70 | Selective ring formation | Multi-step, sensitive to substituents |

| Oxidation of hydroxymethyl isoquinoline | 6-Hydroxymethyl isoquinoline | Pd/C, O2 (air) | Reflux at ~85 °C | 60–80 | Mild, green oxidation | Requires Pd catalyst, possible overoxidation |

| Nitrosation in sulfuric acid | Protected isoquinoline derivatives | Sodium nitrite, H2SO4 | 0–30 °C, acid catalysis | >50 | Simple reagents, scalable | Harsh acidic conditions, side reactions |

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic substitution reactions can occur at various positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in alkaline conditions can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohols or other reduced forms of the compound.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

1-Hydroxyisoquinoline-6-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-hydroxyisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 1-hydroxyisoquinoline-6-carboxylic acid and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications |

|---|---|---|---|---|

| This compound | 1301214-60-7 | C₁₀H₇NO₃ | 189.17 | -OH (position 1), -COOH (position 6) |

| 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | 91523-50-1 | C₁₀H₁₁NO₃ | 193.20 | Saturated ring, -OH (position 6) |

| 1-Chloroisoquinoline-5-carboxylic acid | 763068-68-4 | C₁₀H₆ClNO₂ | 207.62 | -Cl (position 1), -COOH (position 5) |

| 1-Oxo-1,2-dihydroisoquinoline-5-carboxylic acid | N/A | C₁₀H₇NO₃ | 189.17 | Ketone (-O) at position 1, -COOH (position 5) |

| 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1 | C₁₀H₇NO₃ | 189.17 | Quinoline backbone, -OH (position 6) |

Key Observations :

- Ring Saturation: The tetrahydro derivative (CAS 91523-50-1) has a partially saturated isoquinoline ring, increasing its molecular weight and likely reducing reactivity compared to the fully aromatic target compound .

- Backbone Differences: Quinoline-based analogs (e.g., CAS 4312-44-1) differ in nitrogen position, altering dipole moments and hydrogen-bonding capabilities .

Biological Activity

1-Hydroxyisoquinoline-6-carboxylic acid (1-HICA) is an organic compound belonging to the isoquinoline family, characterized by a hydroxyl group at the first position and a carboxylic acid group at the sixth position of its isoquinoline structure. This unique configuration contributes to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 189.17 g/mol

The compound's structure allows for various chemical interactions, particularly through its hydroxyl and carboxylic acid groups, which can form hydrogen bonds with biological targets, modulating their activity.

Biological Activities

1-HICA has been investigated for several biological activities, including:

- Antibacterial Activity : Preliminary studies indicate that 1-HICA exhibits moderate antibacterial effects against certain bacterial strains, suggesting potential applications in antimicrobial therapies.

- Enzyme Inhibition : The compound is noted for its ability to inhibit various enzymes, which may be relevant in developing treatments for diseases involving enzyme dysregulation.

- Protein Interactions : Research indicates that 1-HICA can interact with proteins, potentially altering their functions and contributing to its biological effects.

The mechanism through which 1-HICA exerts its biological effects primarily involves:

- Binding Affinity : The presence of functional groups in 1-HICA facilitates binding with specific enzymes and proteins. This interaction can lead to modulation of enzymatic activity, impacting various metabolic pathways.

- Hydrogen Bonding : The hydroxyl and carboxylic acid groups are crucial for forming hydrogen bonds, which are essential for stabilizing interactions with biological macromolecules.

Antibacterial Studies

A study evaluated the antibacterial efficacy of 1-HICA against several pathogens. The results demonstrated that 1-HICA was particularly effective against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating moderate activity. Further research is needed to explore the full spectrum of its antimicrobial properties.

Enzyme Interaction Studies

Research focused on the interaction of 1-HICA with metalloenzymes has shown that it can effectively chelate metal ions within enzyme active sites. This property is significant for targeting viral metalloenzymes, which are critical for viral replication. In vitro assays revealed that 1-HICA could inhibit key viral enzymes, suggesting potential use in antiviral therapies .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antibacterial | Moderate activity against specific bacterial strains | |

| Enzyme Inhibition | Inhibits various enzymes; potential therapeutic applications | |

| Protein Interactions | Modulates protein functions through binding |

Future Directions

The potential therapeutic applications of 1-HICA warrant further investigation. Areas for future research include:

- Expanded Antimicrobial Studies : Comprehensive testing against a wider range of pathogens.

- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its enzyme inhibition and protein interactions.

- Clinical Trials : Evaluation of safety and efficacy in clinical settings to establish therapeutic viability.

Q & A

Q. How can isotope labeling elucidate the metabolic pathways of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.